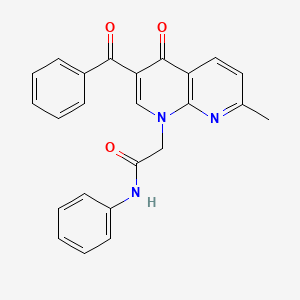

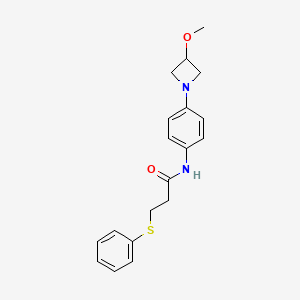

(3-((4-fluorophenoxy)methyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

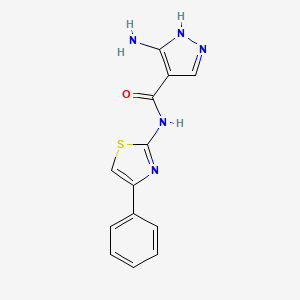

The compound is an organic molecule that contains an azetidine ring, which is a four-membered ring with one nitrogen atom and three carbon atoms . It also contains a fluorophenoxy group and a xanthenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the azetidine ring, the fluorophenoxy group, and the xanthenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include things like its melting point, boiling point, solubility, and stability. Without specific data, it’s not possible to provide these details for this compound .Applications De Recherche Scientifique

Catalytic Asymmetric Reactions

A study by Wang et al. highlights the synthesis of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol from readily available l-(+)-methionine. This compound was used for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. The research suggests that the azetidine ring, similar in structure to the queried compound, serves as a potential chiral unit for asymmetric induction reactions, emphasizing the role of the bulky substituent in controlling enantioselectivities (Wang et al., 2008).

Fluorescence Probes Development

Setsukinai et al. designed and synthesized novel fluorescence probes capable of selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxidase intermediates. The probes, based on xanthenone derivatives, demonstrate minimal autoxidation and have potential applications in studying the roles of hROS in various biological and chemical processes (Setsukinai et al., 2003).

Synthesis of Fluorophores

Woydziak et al. presented a method for synthesizing fluorinated fluorophores through sequential nucleophilic aromatic substitution reactions. This approach, using hexafluorobenzophenone as a precursor, provides access to fluorinated benzophenones, xanthones, and other derivatives. The resulting compounds exhibit tunable absorption and emission spectra, highlighting their utility in developing novel fluorinated fluorophores with enhanced photostability and spectroscopic properties (Woydziak et al., 2012).

Antimycobacterial Agents

Ali and Yar synthesized novel 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol derivatives, evaluating their antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis. One of the derivatives showed significant antimycobacterial activity, suggesting the potential of such compounds in developing new treatments for tuberculosis (Ali & Yar, 2007).

Mécanisme D'action

Target of Action

It is known that azetidin-2-ones, a class of compounds to which this molecule belongs, have been investigated for their antimitotic properties . They are known to target tubulin, a protein involved in cell division, and act as selective estrogen-receptor modulators (SERMs) .

Mode of Action

Based on the structural similarity to other azetidin-2-ones, it can be inferred that it might interact with its targets through intramolecular c—h o bonding between the 3,4,5- trimethoxyphenyl ring and the lactam ketone . This interaction could potentially disrupt the normal functioning of the target proteins, leading to the observed biological effects.

Biochemical Pathways

Given the antimitotic properties of related azetidin-2-ones, it is plausible that this compound could affect pathways related to cell division and growth .

Result of Action

Given the antimitotic properties of related azetidin-2-ones, it is plausible that this compound could inhibit cell division and growth .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]-(9H-xanthen-9-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO3/c25-17-9-11-18(12-10-17)28-15-16-13-26(14-16)24(27)23-19-5-1-3-7-21(19)29-22-8-4-2-6-20(22)23/h1-12,16,23H,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSRVIHMFZSZOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)COC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2898138.png)

![2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}-1H-benzimidazole](/img/structure/B2898147.png)

![2,3-dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2898148.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2898151.png)

![5,6-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2898155.png)